3-Methoxy-N,N-bis(3-methoxyphenyl)aniline
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Overview
Description
3-Methoxy-N,N-bis(3-methoxyphenyl)aniline is an organic compound with the molecular formula C21H21NO3 It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two 3-methoxyphenyl groups, and an additional methoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N,N-bis(3-methoxyphenyl)aniline typically involves the reaction of 3-methoxyaniline with 3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 3-methoxyaniline attacks the carbonyl carbon of 3-methoxybenzaldehyde, forming an imine intermediate. This intermediate is then reduced to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N,N-bis(3-methoxyphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
3-Methoxy-N,N-bis(3-methoxyphenyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-N,N-bis(3-methoxyphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-N,N-bis(3-methylphenyl)aniline: Similar structure but with methyl groups instead of methoxy groups.
3-Methoxyphenylboronic acid: Contains a boronic acid group instead of an aniline group.
3-Methoxybenzaldehyde: Contains an aldehyde group instead of an aniline group.
Uniqueness
3-Methoxy-N,N-bis(3-methoxyphenyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
106614-60-2 |
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Molecular Formula |
C21H21NO3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-methoxy-N,N-bis(3-methoxyphenyl)aniline |
InChI |
InChI=1S/C21H21NO3/c1-23-19-10-4-7-16(13-19)22(17-8-5-11-20(14-17)24-2)18-9-6-12-21(15-18)25-3/h4-15H,1-3H3 |
InChI Key |
IGFPDGAQMYSGIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N(C2=CC(=CC=C2)OC)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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